molecular formula C17H16O5S B2446966 1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfonyl]-1-propanone CAS No. 868256-05-7

1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfonyl]-1-propanone

Cat. No. B2446966
CAS RN: 868256-05-7
M. Wt: 332.37
InChI Key: DATVZFKFVKANJF-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfonyl]-1-propanone (BMPS) is a synthetic compound that has been studied for its potential applications in scientific research. BMPS is a member of the benzodioxole family and is a derivative of the benzodioxole ring. BMPS has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of novel 1,5-benzothiazepines incorporating 1,3-benzodioxol nucleus was described, where 1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfonyl]-1-propanone played a role in the formation of substituted diketones (Chauhan, Joshi, Singh, & Sachdeva, 2008).

Organic Impurity Profiling

  • Research on methylone synthesis from catechol involved the examination of 1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfonyl]-1-propanone as an intermediate compound. The study focused on identifying organic impurities in the synthesis process (Heather, Bortz, Shimmon, & McDonagh, 2017).

Antibacterial Activity Studies

  • Synthesis of N-Substituted Sulfonamide Derivatives of 1, 3-Benzodioxol-5-amine was performed, which involved the reaction of 1,3-Benzodioxol-5-amine with arylsulfonyl chlorides. These compounds were then tested for their antibacterial properties (Aziz‐ur‐Rehman, Siddiqa, Abbasi, Siddiqui, Khalid, Rasool, Ahmed, & Malik, 2015).

Molecular-Electronic Structures and Supramolecular Aggregation

  • Studies on molecular-electronic structures and supramolecular aggregation involved derivatives of 1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfonyl]-1-propanone, focusing on their intramolecular hydrogen bond formations and molecular arrangements (Low, Cobo, Nogueras, Cuervo, Abonía, & Glidewell, 2004).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5S/c1-12-2-5-14(6-3-12)23(19,20)9-8-15(18)13-4-7-16-17(10-13)22-11-21-16/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATVZFKFVKANJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfonyl]-1-propanone

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